molecular formula C19H14N6S B11531930 2-(1-Naphthalen-1-yl-1H-tetrazol-5-ylsulfanylmethyl)-1H-benzoimidazole

2-(1-Naphthalen-1-yl-1H-tetrazol-5-ylsulfanylmethyl)-1H-benzoimidazole

Cat. No.: B11531930
M. Wt: 358.4 g/mol
InChI Key: GGLJFZHMGSOQNH-UHFFFAOYSA-N
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Description

2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a combination of naphthalene, tetrazole, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting naphthalene-1-ylamine with sodium azide and triethyl orthoformate under acidic conditions to form 1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazole.

    Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol reagent, such as thiourea, to introduce the sulfanyl group.

    Benzodiazole Ring Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under oxidative conditions to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced tetrazole derivatives.

    Substitution: Nitro, halogen, or sulfonyl derivatives.

Scientific Research Applications

2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZIMIDAZOLE
  • **2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-TRIAZOLE

Uniqueness

2-({[1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its combination of three distinct heterocyclic rings, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C19H14N6S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C19H14N6S/c1-2-8-14-13(6-1)7-5-11-17(14)25-19(22-23-24-25)26-12-18-20-15-9-3-4-10-16(15)21-18/h1-11H,12H2,(H,20,21)

InChI Key

GGLJFZHMGSOQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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